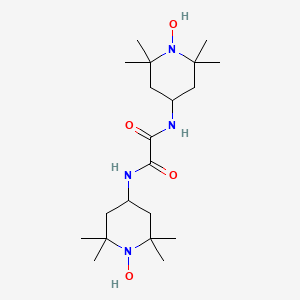
N'-(2-chloro-6-fluorobenzylidene)-4-hydroxybenzohydrazide
Descripción general
Descripción
N'-(2-chloro-6-fluorobenzylidene)-4-hydroxybenzohydrazide, also known as CF3, is a chemical compound that has been widely used in scientific research. It belongs to the class of hydrazides and is commonly used as a reagent in organic synthesis. CF3 has been found to possess various biological activities, making it an important molecule in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Antibacterial Activity
N'-(2-chloro-6-fluorobenzylidene)-4-hydroxybenzohydrazide and similar compounds have been synthesized and studied for their potential antibacterial properties. For instance, a study by Suzana et al. (2019) synthesized and investigated the antibacterial activity of N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide, which demonstrated effectiveness against both Gram-positive (Bacillus subtilis) and Gram-negative bacteria (Escherichia coli) (Suzana et al., 2019). Similarly, He et al. (2018) prepared hydrazone compounds with antibacterial properties, including N'-(3,5-dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide, which showed improved antibacterial activities due to the presence of fluoro groups (He et al., 2018).
Catalytic Properties
Another study by Liu et al. (2020) explored the synthesis of oxidovanadium(V) and dioxidomolybdenum(VI) complexes with N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide. These complexes were studied for their catalytic oxidation properties on some olefins, showing potential applications in catalysis (Liu et al., 2020).
Crystal Structure Analysis
Research on crystal structures of compounds related to N'-(2-chloro-6-fluorobenzylidene)-4-hydroxybenzohydrazide has been conducted to understand their molecular arrangements. For example, the work by Wei-hua et al. (2006) focused on the crystal structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide, showing detailed molecular arrangements and hydrogen-bond interactions (Li Wei-hua et al., 2006).
Antimicrobial and Antifungal Properties
Research also indicates the potential of related compounds in antimicrobial and antifungal applications. Feng et al. (2014) synthesized N'-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide and similar compounds, whichdemonstrated promising antibacterial and antifungal activities, particularly against Bacillus subtilis, Escherichia coli, and fungi such as Candida albicans and Aspergillus niger (Feng et al., 2014).
Spectral Characterization
Spectral characterization of hydrazone compounds is crucial for understanding their chemical properties. Anandalakshmi and Senthilkumar Ananthi (2020) carried out spectral characterization and crystal structure analysis of (E)-N'-(4-fluorobenzylidene)-3-methoxybenzohydrazide, providing detailed insights into their molecular structure and stability (Dr. H. Anandalakshmi Dr. S. Senthilkumar Ananthi, 2020).
Propiedades
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c15-12-2-1-3-13(16)11(12)8-17-18-14(20)9-4-6-10(19)7-5-9/h1-8,19H,(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUHNQYJDLJDO-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}-3-nitrophenyl acetate](/img/structure/B3856477.png)

![N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B3856501.png)

![3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3856516.png)
![4-[2-(2-methylcyclohexylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856529.png)





![1-[2-(2,6-diisopropylphenoxy)ethyl]piperidine](/img/structure/B3856558.png)

![2-(4-methylphenoxy)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3856567.png)